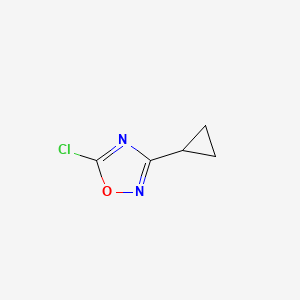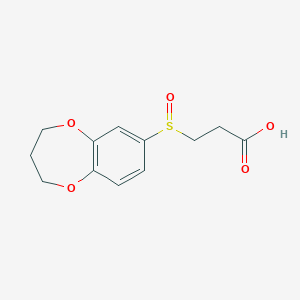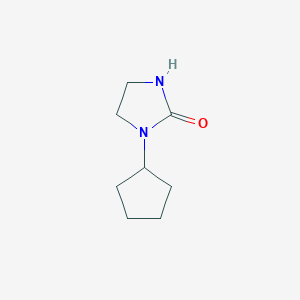
1-Cyclopentylimidazolidin-2-one
Übersicht
Beschreibung
1-Cyclopentylimidazolidin-2-one is a compound with the CAS Number: 1279815-55-2 . It has a molecular weight of 154.21 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Imidazolidin-2-ones and their analogues are structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Over the years, sustainable and efficient protocols have been developed for the synthesis of these heterocycles . The most common approaches to imidazolidin-2-one derivatives include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .Molecular Structure Analysis
The InChI Code for 1-Cyclopentylimidazolidin-2-one is 1S/C8H14N2O/c11-8-9-5-6-10 (8)7-3-1-2-4-7/h7H,1-6H2, (H,9,11) .Chemical Reactions Analysis
While specific chemical reactions involving 1-Cyclopentylimidazolidin-2-one are not mentioned in the search results, imidazolidin-2-ones are known to be involved in various chemical reactions. For instance, they can be transformed into a broad variety of complex structures .Physical And Chemical Properties Analysis
1-Cyclopentylimidazolidin-2-one is a powder that is stored at room temperature . It has a molecular weight of 154.21 .Wissenschaftliche Forschungsanwendungen
Drug Discovery
1-Cyclopentylimidazolidin-2-one: plays a significant role in the field of drug discovery. Its structure is a key scaffold in the synthesis of various pharmacologically active molecules. The compound’s ability to act as a synthetic intermediate allows for the creation of diverse chemical entities that can be screened for therapeutic activity .
Materials Synthesis
In materials science, 1-Cyclopentylimidazolidin-2-one is utilized in the synthesis of novel materials. Its unique chemical properties enable it to participate in polymerization reactions, leading to the development of new polymeric materials with potential applications in biodegradable plastics, coatings, and nanocomposites .
Chemical Research
The compound is extensively used in chemical research, particularly in the study of reaction mechanisms and the development of new synthetic methodologies. Its versatility allows chemists to explore complex chemical transformations, which can lead to advancements in synthetic organic chemistry .
Pharmaceuticals
1-Cyclopentylimidazolidin-2-one: is instrumental in pharmaceutical testing, where it serves as a reference standard. .
Catalysis
This compound finds applications in catalysis, particularly in the synthesis of imidazolidin-2-ones and benzimidazolidin-2-ones. It can act as a ligand or a catalyst in various catalytic cycles, facilitating reactions that are crucial in the production of fine chemicals and pharmaceuticals .
Environmental Science
In environmental science, 1-Cyclopentylimidazolidin-2-one can be involved in the development of green technologies. Its chemical properties may be harnessed in processes aimed at pollution reduction, waste management, and the synthesis of environmentally friendly materials .
Biochemistry
Lastly, in biochemistry, the compound is used in the study of biomolecules. It can be a part of assays and experiments that aim to understand the biochemical pathways and interactions at the molecular level .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1-cyclopentylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-9-5-6-10(8)7-3-1-2-4-7/h7H,1-6H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEIKDHKWKLMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylimidazolidin-2-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

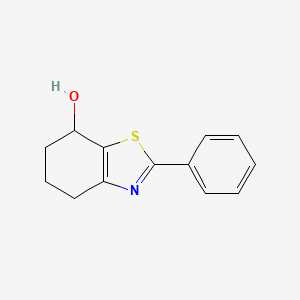
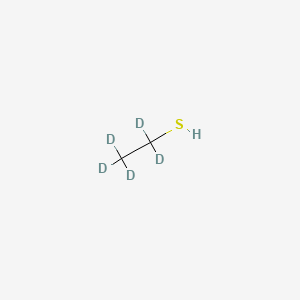
![[1-(Methylsulfanyl)cyclopropyl]methanol](/img/structure/B1422650.png)
![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1422653.png)
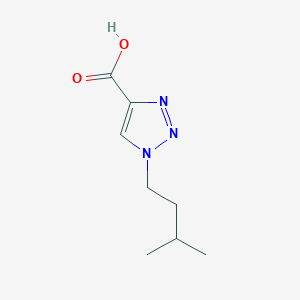
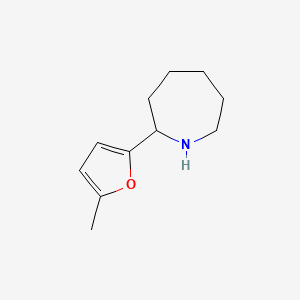



![2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1422660.png)
![6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1422661.png)

